

Investigational Drug SMIP-031: An Analysis of Efficacy in Emerging Therapeutic Areas

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Compound of Interest		
Compound Name:	SMIP-031	
Cat. No.:	B15577397	Get Quote

A note on nomenclature: The term "SMIP-031" does not correspond to a recognized investigational drug in publicly available literature and clinical trial registries. It is likely a typographical error. This guide will focus on two potential candidates based on similar alphanumeric designations: SS-31 (Elamipretide), a mitochondria-targeting peptide investigated for kidney diseases, and ACE-031, a myostatin inhibitor studied in Duchenne muscular dystrophy. This guide presents the available efficacy data for each compound compared to the respective standard of care in their primary indications.

SS-31 (Elamipretide): A Novel Approach to Chronic Kidney Disease

SS-31, also known as Elamipretide, is a mitochondria-targeting antioxidant peptide. Its mechanism of action focuses on preserving mitochondrial integrity and function, which are often compromised in chronic kidney disease (CKD). By protecting mitochondria, SS-31 aims to reduce oxidative stress, inflammation, and cell death in the kidneys.

Comparison with Standard of Care for Chronic Kidney Disease

The current standard of care for CKD primarily involves lifestyle modifications and medications to control blood pressure and manage complications.[1][2][3] This includes a healthy diet, regular exercise, smoking cessation, and medications such as angiotensin-converting enzyme



(ACE) inhibitors and angiotensin II receptor blockers (ARBs).[2][3] These therapies aim to slow the progression of CKD but do not directly target the underlying mitochondrial dysfunction.

At present, there are no large-scale, head-to-head clinical trials directly comparing the efficacy of SS-31 with the standard of care for CKD. The available data comes from preclinical studies and early-phase clinical trials in specific patient populations.

Table 1: Summary of Preclinical Efficacy Data for SS-31 in Kidney Disease Models

Model	Key Findings	Reference
Ischemia-reperfusion injury in rats	Reduced serum creatinine, increased creatinine clearance, preserved mitochondrial structure, and promoted ATP recovery.	[4][5]
Post-ischemic CKD in rats	Repaired damaged mitochondria, prevented glomerulosclerosis and fibrosis, and normalized inflammatory markers.	[4][5]
Diabetic nephropathy in mice	Alleviated proteinuria, glomerular hypertrophy, and tubular injury; suppressed oxidative stress and inflammation.	[6]

A Phase 2a clinical trial (NCT01755858) investigated the effects of SS-31 in patients with atherosclerotic renal artery stenosis undergoing renal angioplasty. While not a direct study on chronic management of CKD, the results suggested a potential benefit in protecting the kidneys from ischemic injury.[6]

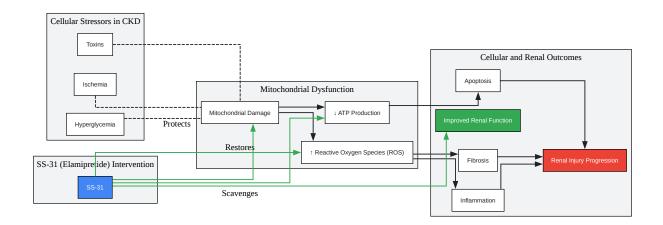
Experimental Protocols

Preclinical Study of SS-31 in a Rat Model of Ischemia-Reperfusion Injury:



- · Animal Model: Male Sprague-Dawley rats.
- Procedure: Bilateral renal ischemia was induced by clamping the renal arteries for 45 minutes, followed by reperfusion.
- Intervention: SS-31 was administered intravenously at varying doses prior to reperfusion.
- Outcome Measures: Serum creatinine and creatinine clearance were measured to assess renal function. Kidney tissue was examined using electron microscopy to evaluate mitochondrial integrity. ATP levels in the kidney tissue were also quantified.[4][5]

Signaling Pathway of SS-31 in Chronic Kidney Disease



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Caption: Mechanism of action of SS-31 in mitigating renal injury.



ACE-031: A Myostatin Inhibitor for Duchenne Muscular Dystrophy

ACE-031 is a fusion protein that acts as a decoy receptor for myostatin and other related proteins that limit muscle growth. By inhibiting these proteins, ACE-031 was developed with the aim of increasing muscle mass and strength in individuals with Duchenne muscular dystrophy (DMD).

Comparison with Standard of Care for Duchenne Muscular Dystrophy

The standard of care for DMD is primarily supportive and focuses on managing symptoms and slowing disease progression.[6][7][8][9][10] This includes physical therapy, corticosteroids to reduce inflammation and preserve muscle strength, and management of cardiac and respiratory complications.

A Phase 2 clinical trial (NCT01099761) of ACE-031 in boys with DMD provided some efficacy data relative to a placebo group, who were on a stable corticosteroid regimen as part of the standard of care.

Table 2: Summary of Efficacy Data from the Phase 2 Trial of ACE-031 in DMD

Outcome Measure	ACE-031 Treatment Group	Placebo Group	p-value
Change in Lean Body Mass	Increased	No significant change	Not reported
6-Minute Walk Test	Trend towards maintenance or improvement	Decline	Not statistically significant

It is important to note that this clinical trial was terminated prematurely due to safety concerns, specifically minor bleeding events (epistaxis) and the development of telangiectasias (small, dilated blood vessels).[8][11] Therefore, despite some positive trends in efficacy, the unfavorable risk-benefit profile led to the discontinuation of its development.



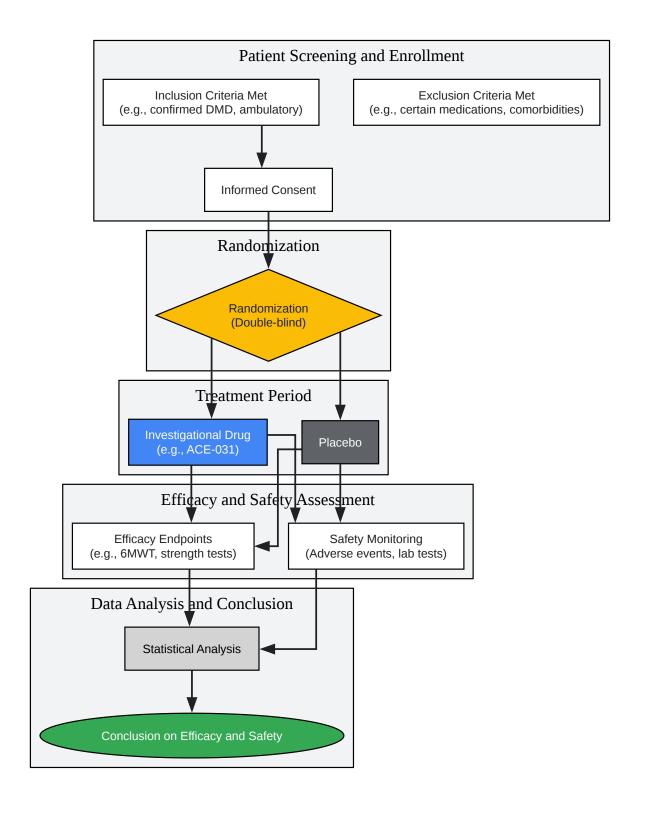
Experimental Protocols

Phase 2, Randomized, Placebo-Controlled, Ascending-Dose Study of ACE-031 in DMD (NCT01099761):

- Participants: Ambulatory boys with a confirmed diagnosis of DMD, on stable corticosteroid therapy.
- Intervention: Subcutaneous injections of ACE-031 at ascending doses or placebo every 2 to 4 weeks.
- Primary Objective: To evaluate the safety and tolerability of ACE-031.
- Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of ACE-031.
- Efficacy Assessments: 6-Minute Walk Test, 10-Meter Walk/Run Test, 4-Stair Climb Test, Gower's Maneuver, muscle strength testing (myometry), and body composition analysis (DXA scans).[11]

Experimental Workflow for a DMD Clinical Trial





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Caption: A generalized workflow for a clinical trial in DMD.



In conclusion, while direct comparative efficacy data against the standard of care is limited for both SS-31 and ACE-031, the available information provides valuable insights for the scientific and drug development community. SS-31 presents a novel mechanistic approach for CKD that warrants further investigation in larger clinical trials. The development of ACE-031, despite its discontinuation, offers important lessons regarding safety and the challenges of treating complex genetic disorders like DMD.

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